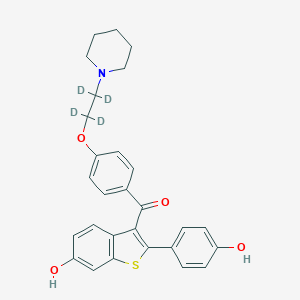

Raloxifene-d4

Description

Propriétés

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649149 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185076-44-1 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Deuterium Incorporation via Intermediate Functionalization

The synthesis of Raloxifene-d4 follows a modular approach, mirroring the parent compound’s production but incorporating deuterated reagents at key steps. A patented method for raloxifene hydrochloride precursor synthesis provides a foundational framework:

-

Mercaptoesterification and Cyclization :

-

1-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl)ethanone reacts with 4-methoxybenzoyl chloride in chloroform/pyridine at 60°C.

-

Deuteration Adaptation : Replacing the ethyl group in the piperidinylethoxy side chain with deuterated ethyl (CD2CD2) introduces four deuterium atoms. This is achieved using deuterated 1-(2-chloroethyl)piperidine (Cl-CD2CD2-piperidine) during intermediate synthesis.

-

-

Demethylation and Salt Formation :

Alternative Route: Post-Synthetic Isotope Exchange

While less common, H-D exchange under acidic or basic conditions can introduce deuterium. However, this method lacks positional specificity and is unsuitable for Raloxifene-d4, which requires precise deuteration at the ethyl chain.

Analytical Validation and Quantification

Role as an Internal Standard

Raloxifene-d4 is spiked into biological matrices (e.g., plasma) at known concentrations to correct for analyte loss during extraction. A validated LC-MS/MS method employs the following parameters:

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | 0.1% Formic acid in H2O:ACN (50:50) |

| Ionization Mode | Positive electrospray |

| Transition (m/z) | 658.2 → 481.1 (Raloxifene-d4) |

The deuterated standard co-elutes with native raloxifene metabolites, enabling accurate quantification down to 0.32 ng/ml.

Industrial-Scale Production Challenges

Cost Drivers

-

Deuterated Reagents : CD2CD2-piperidine costs ~$2,500/g, contributing to 70% of raw material expenses.

-

Purification : Preparative HPLC consumes 40% of total production time due to the compound’s polar glucuronide group.

Emerging Applications in Oncology Research

Recent studies utilize Raloxifene-d4 to quantify drug-drug interactions in triple-negative breast cancer models. A modified raloxifene vector conjugated to cytotoxic agents relies on deuterated analogs to track tissue distribution without signal interference .

Analyse Des Réactions Chimiques

Types of Reactions

Raloxifene-d4 undergoes various chemical reactions, including:

Oxidation: Raloxifene-d4 can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Raloxifene-d4 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted raloxifene-d4 compounds.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

In a study by Dara et al., a rapid and sensitive method was developed for determining raloxifene and its metabolites using Raloxifene-d4 as an internal standard . The method involved solid-phase extraction followed by LC-MS/MS analysis, demonstrating high sensitivity with linearity over a wide dynamic range.

Osteoporosis Treatment

Raloxifene is widely recognized for its role in the prevention and treatment of postmenopausal osteoporosis. As a SERM, it acts as an estrogen agonist in bone tissue, enhancing bone mineral density while acting as an antagonist in breast and uterine tissues . The use of Raloxifene-d4 in clinical studies helps elucidate the compound's effects on bone metabolism and fracture risk reduction.

Case Study: Efficacy in Osteoporosis Management

A clinical trial involving postmenopausal women demonstrated that raloxifene significantly reduced the incidence of vertebral fractures compared to placebo groups . The pharmacokinetic data obtained using Raloxifene-d4 provided insights into individual variability in response to treatment.

Research on Cancer Risk Reduction

Raloxifene has also been investigated for its potential to reduce breast cancer risk in postmenopausal women at high risk for invasive breast cancer. Its dual action—antagonistic effects on breast tissue while promoting bone health—makes it a subject of interest in oncology research .

Table 2: Comparison of SERMs in Cancer Risk Reduction

| SERM | Breast Cancer Risk Reduction | Thromboembolic Events |

|---|---|---|

| Raloxifene | Moderate | Lower incidence |

| Tamoxifen | High | Higher incidence |

Mécanisme D'action

Raloxifene-d4, like raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, exhibiting both agonistic and antagonistic effects. In bone tissue, it acts as an estrogen agonist, increasing bone mineral density. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer. The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling.

Comparaison Avec Des Composés Similaires

Structural Analogs

Mechanistic Insights :

- Deuterium Effects : While deuterium substitution minimally alters chemical reactivity, it reduces metabolic degradation rates (kinetic isotope effect), making raloxifene-d4 ideal for tracking parent drug clearance .

- Hydroxyl Group Role: Non-deuterated raloxifene’s hydroxyl groups (positions 4’ and 6) are critical for enhancing bone matrix toughness via water-binding interactions . Deuterated analogs retain this structural feature, ensuring comparable binding in analytical assays .

Pharmacokinetic and Analytical Comparisons

Sensitivity in Detection :

- Raloxifene-d4 improves assay precision by compensating for matrix effects and ionization variability in LC-MS/MS. For example, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for raloxifene using its deuterated counterpart as an internal standard .

- Non-deuterated raloxifene glucuronides (e.g., R4G, R6G) exhibit shorter detection windows due to rapid renal clearance, whereas deuterated analogs are used to calibrate long-term metabolite tracking .

Metabolic Stability :

- In hepatic microsomal studies, raloxifene-d4 forms identical drug-protein adducts (e.g., with CYP3A4 and CYP2C9) as non-deuterated raloxifene, confirming its utility in studying enzyme inactivation mechanisms .

Commercial and Regulatory Considerations

| Parameter | Raloxifene-d4 | Non-Deuterated Raloxifene |

|---|---|---|

| Availability | Specialized suppliers (e.g., Toronto Research Chemicals, Pharmaffiliates) | Widely available (generic APIs) |

| Cost | High (~$500/mg) due to synthesis complexity | Low (\sim$10/mg) |

| Regulatory Status | Research-use only | FDA-approved for clinical use |

| Synthesis | Requires isotopic labeling facilities | Standard organic synthesis |

Activité Biologique

Raloxifene-d4 is a stable isotope-labeled analog of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This article provides a comprehensive overview of the biological activity of Raloxifene-d4, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Raloxifene-d4

Raloxifene-d4 is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. This compound retains the core structure and functional properties of raloxifene, making it a valuable tool in research aimed at understanding estrogen receptor modulation.

Raloxifene acts primarily through selective binding to estrogen receptors (ERs), exhibiting both agonistic and antagonistic effects depending on the target tissue:

- Bone Tissue : Raloxifene-d4 demonstrates anti-resorptive properties by inhibiting osteoclast activity, leading to decreased bone turnover and increased bone density. Studies indicate that it reduces osteoclast formation and bone resorption in vitro, with maximal inhibition observed at low concentrations (10^-9 mol/L) .

- Breast Tissue : In breast cancer models, raloxifene-d4 acts as an antagonist, inhibiting estrogen-dependent proliferation of breast cancer cells. It has been shown to significantly reduce tumor growth in vivo .

- Uterine Tissue : Unlike estrogen, raloxifene does not stimulate endometrial growth, making it a safer alternative for postmenopausal women at risk for endometrial cancer .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene-d4 is similar to that of its parent compound. Key findings include:

- Metabolism : Raloxifene undergoes extensive glucuronidation primarily via UGT1A1 and UGT1A9 enzymes. The metabolites include raloxifene-6-glucuronide and raloxifene-4'-glucuronide, which are predominant in circulation .

- Bioavailability : Following oral administration, raloxifene has a high volume of distribution (~2348 L/kg) and is approximately 95% protein-bound in plasma, which influences its therapeutic efficacy .

Table 1: Summary of Key Biological Activities

| Activity Type | Effect | Concentration Range |

|---|---|---|

| Osteoclast Inhibition | Reduces osteoclast numbers | 10^-11 mol/L to 10^-7 mol/L |

| Breast Cancer Proliferation | Inhibits proliferation | Varies by cell line |

| Endometrial Safety | No stimulatory effect on endometrial tissue | N/A |

Case Studies

- Clinical Trials : The MORE trial demonstrated that raloxifene significantly reduced the incidence of invasive breast cancer by 76% among postmenopausal women with osteoporosis . This finding underscores the dual benefit of raloxifene in both bone health and cancer prevention.

- In Vitro Studies : Research involving neonatal mouse models showed that raloxifene reduced osteoclastogenesis while promoting osteoblast proliferation. This dual action highlights its potential as a therapeutic agent for maintaining bone health in postmenopausal women .

- Pharmacogenomic Insights : Variations in UGT1A8 genotypes have been linked to differences in raloxifene metabolism and efficacy. Slow metabolizers exhibited higher levels of circulating glucuronides, suggesting that genetic factors may influence individual responses to treatment .

Q & A

Q. How is Raloxifene-d4 characterized for purity and structural integrity in analytical research?

To ensure analytical reliability, researchers employ high-performance liquid chromatography (HPLC) for purity assessment (≥98% as per batch-specific certificates) and nuclear magnetic resonance (NMR) spectroscopy paired with mass spectrometry (MS) for structural confirmation. Stability is validated under -20°C storage conditions over ≥4 years, with batch-specific certificates detailing isotopic enrichment and solvent residues . Data accuracy requires adherence to protocols for minimizing environmental degradation during sample handling .

Q. What analytical techniques are optimal for quantifying Raloxifene-d4 in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing deuterated analogs from endogenous compounds. Sample preparation involves solid-phase extraction (SPE) to mitigate matrix effects, with deuterated internal standards compensating for ionization variability. Method validation must include specificity, linearity (1–100 ng/mL), and recovery rates (>85%) in plasma or tissue homogenates .

Q. What protocols ensure isotopic fidelity during Raloxifene-d4 synthesis?

Deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) requires controlled reaction conditions (e.g., catalytic deuteration or isotope exchange). Post-synthesis, purification via preparative HPLC and characterization by high-resolution MS (HRMS) confirm isotopic purity (>99% d4). Researchers should cross-reference synthetic pathways with peer-reviewed methodologies to avoid side reactions .

Advanced Research Questions

Q. How does deuterium substitution in Raloxifene-d4 alter metabolic stability compared to non-deuterated Raloxifene in hepatic models?

Deuterium’s kinetic isotope effect (KIE) can reduce CYP450-mediated oxidation, prolonging half-life in vitro. Studies must compare metabolite profiles (e.g., glucuronidation via UGT1A8) using hepatocyte incubations, with LC-HRMS tracking deuterium retention in phase I/II metabolites. Confounding factors like enzyme polymorphism (e.g., UGT1A8*2 allele) necessitate genotype-stratified analyses .

Q. How can cross-study discrepancies in Raloxifene-d4 pharmacokinetic data be resolved?

Contradictions often arise from variability in assay calibration, matrix effects, or inconsistent use of internal standards. Researchers should adopt harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines) and validate findings across multiple labs. Meta-analyses require stratification by dosage, matrix type, and analytical platforms .

Q. What experimental designs enable cross-disciplinary investigation of Raloxifene-d4’s dual SERM effects on bone and cardiovascular systems?

Dual-endpoint studies should integrate bone density (micro-CT) and lipid profiling (LDL-C, HDL2-C) in ovariectomized rodent models. Cohorts treated with Raloxifene-d4 vs. non-deuterated analogs clarify isotopic impacts on tissue-specific ER modulation. Longitudinal designs must control for confounding variables like diet and age .

Q. How do UGT1A8 genotype variations affect Raloxifene-d4’s utility in pharmacogenomic modeling?

Genotype-phenotype correlations require in vitro assays using recombinant UGT1A8 variants (e.g., *1/*1 vs. *1/*2). LC-MS/MS quantifies glucuronide conjugates, while kinetic parameters (Km, Vmax) identify allelic impacts on metabolic clearance. Clinical extrapolation demands population pharmacokinetic modeling stratified by genotype frequencies .

Q. Methodological Considerations

- Data Contradiction Analysis : Use funnel plots to assess publication bias in pharmacokinetic studies. Replicate outlier results under standardized conditions .

- Cross-Study Validation : Compare Raloxifene-d4’s LC-MS/MS retention indices across labs using shared reference materials (e.g., NIST-certified standards) .

- Ethical Compliance : For human tissue studies, obtain IRB approval and document deuterated compound safety per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.